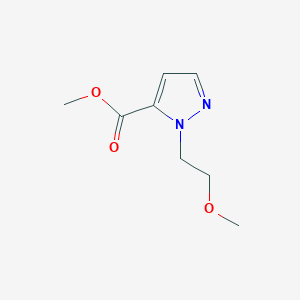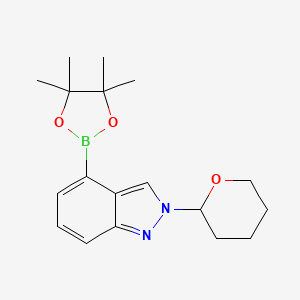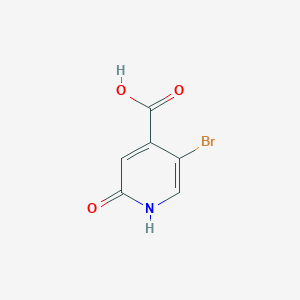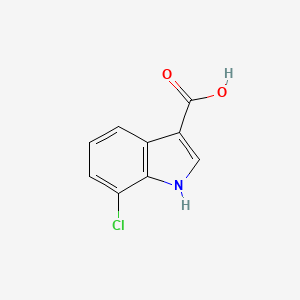
7-Chloro-1H-indole-3-carboxylic acid
Overview
Description
7-Chloro-1H-indole-3-carboxylic acid is an indole-3-carboxylic acid carrying a carboxy group at position 3 . It is a conjugate acid of an indole-3-carboxylate .
Molecular Structure Analysis
The molecular formula of 7-Chloro-1H-indole-3-carboxylic acid is C9H6ClNO2 . The InChI code is 1S/C9H6ClNO2/c10-7-3-1-2-5-6 (9 (12)13)4-11-8 (5)7/h1-4,11H, (H,12,13) . The SMILES string is OC (=O)c1c [nH]c2c (Cl)cccc12 .Physical And Chemical Properties Analysis
7-Chloro-1H-indole-3-carboxylic acid is a solid compound . Its molecular weight is 195.60 g/mol . It has a topological polar surface area of 53.1 Ų .Scientific Research Applications
Herbicide Development
7-Chloro-1H-indole-3-carboxylic acid: has been explored for its potential in creating novel herbicides . Researchers have synthesized derivatives of indole-3-carboxylic acid to act as antagonists to the auxin receptor protein TIR1. These compounds have shown significant herbicidal activity, inhibiting the growth of various plant species, which could be pivotal in developing new weed control strategies.
Pharmaceutical Applications
In medicinal chemistry, indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid , are prevalent moieties in many drugs . They have been used to synthesize biologically active compounds for treating cancer, microbial infections, and other disorders. The indole ring system is a crucial scaffold in drug discovery due to its versatility and biological significance.
Agriculture Enhancement
Indole compounds, including derivatives of 7-Chloro-1H-indole-3-carboxylic acid , play a role in plant growth regulation . They can mimic natural plant hormones, stimulating root and fruit formation, and activating the plant’s immune system against harmful biotic and abiotic factors.
Organic Synthesis
7-Chloro-1H-indole-3-carboxylic acid: serves as a valuable reagent in organic synthesis . It is involved in the construction of complex molecules, particularly in the synthesis of selected alkaloids and other heterocyclic compounds. Its reactivity allows for diverse transformations, making it a versatile building block in chemical reactions.
Dyestuff Industry
As an important raw material and intermediate, 7-Chloro-1H-indole-3-carboxylic acid is used in the synthesis of dyestuffs . Its chemical properties enable it to contribute to the development of colorants and pigments for various applications.
Medicinal Chemistry Research
In medicinal chemistry research, 7-Chloro-1H-indole-3-carboxylic acid is utilized for its biological potential, including antiviral, anti-inflammatory, and anticancer activities . It is a key precursor in synthesizing various pharmacologically active scaffolds, highlighting its importance in the discovery of new therapeutic agents.
Safety and Hazards
Mechanism of Action
- Primary Targets : While specific targets for 7-Chloro-1H-indole-3-carboxylic acid are not explicitly mentioned in the literature, we know that indole derivatives often interact with various receptors and enzymes due to their aromatic nature. These interactions can influence cellular processes .
- Downstream Effects : Although specific pathways affected by this compound are not explicitly stated, indole derivatives are known to have diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . Therefore, 7-Chloro-1H-indole-3-carboxylic acid likely influences relevant pathways associated with these activities.
Target of Action
Biochemical Pathways
properties
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
86153-24-4 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86153-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
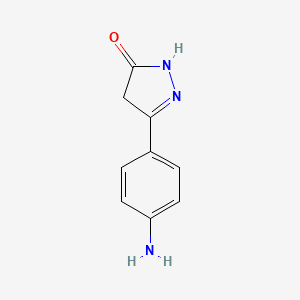
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)
![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)
